REACTION_CXSMILES
|
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([N:12]([CH3:14])[CH3:13])=[CH:9][CH:10]=2)[N:5]=[C:4]([CH:15]=[O:16])[CH:3]=1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][C:8]([N:12]([CH3:13])[CH3:14])=[CH:9][CH:10]=2)[N:5]=[C:4]([CH2:15][OH:16])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)N(C)C)C=O
|
Name
|
|
Quantity
|
8 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in methanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (7:3 EtOAc/hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)N(C)C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.126 mmol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |